(Z)-3-Bromobenzaldehyde O-benzoyloxime

Description

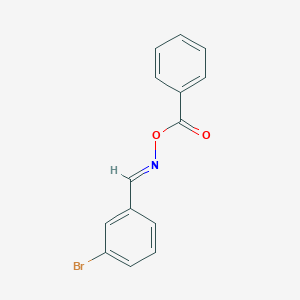

(Z)-3-Bromobenzaldehyde O-benzoyloxime is a derivative of 3-bromobenzaldehyde, where the aldehyde group is converted into an oxime functional group (C=N-OH) and further esterified with a benzoyl group (O-benzoyl). The Z-configuration refers to the spatial arrangement of substituents around the C=N bond. This compound is of interest in organic synthesis due to the electron-withdrawing bromine substituent at the 3-position of the aromatic ring, which enhances electrophilicity and influences reactivity in nucleophilic addition or condensation reactions .

Properties

Molecular Formula |

C14H10BrNO2 |

|---|---|

Molecular Weight |

304.14g/mol |

IUPAC Name |

[(E)-(3-bromophenyl)methylideneamino] benzoate |

InChI |

InChI=1S/C14H10BrNO2/c15-13-8-4-5-11(9-13)10-16-18-14(17)12-6-2-1-3-7-12/h1-10H/b16-10+ |

InChI Key |

XKOUSEDJAXZVLQ-MHWRWJLKSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)ON=CC2=CC(=CC=C2)Br |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)O/N=C/C2=CC(=CC=C2)Br |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)ON=CC2=CC(=CC=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Electronic Effects of Substituents

The reactivity of benzaldehyde derivatives is heavily influenced by substituents. For example:

- 3-Bromobenzaldehyde (parent compound): The bromine atom at the 3-position is electron-withdrawing, activating the aldehyde toward nucleophilic attack. This is demonstrated in aldol condensation reactions, where 3-bromobenzaldehyde achieves near-quantitative yields of α,β-unsaturated ketones due to enhanced electrophilicity .

- 4-Nitrobenzaldehyde: While also electron-withdrawing, the nitro group at the 4-position causes solubility issues in aqueous systems, requiring ethanol as a co-solvent for efficient reactions. This contrasts with 3-bromobenzaldehyde, which performs well in water-ionic liquid systems .

- p-Methoxybenzaldehyde : The methoxy group is electron-donating, reducing aldehyde reactivity. In aldol reactions, p-methoxybenzaldehyde yields only 88% product under optimized conditions, significantly lower than 3-bromobenzaldehyde .

Table 1: Reactivity of Benzaldehyde Derivatives in Aldol Condensation

| Compound | Substituent Position/Type | Yield of α,β-Unsaturated Ketone | Reaction System |

|---|---|---|---|

| 3-Bromobenzaldehyde | 3-Br (EWG) | ~100% | [N2222][EtNHC3SO3]/water |

| 2-Chlorobenzaldehyde | 2-Cl (EWG) | ~100% | [N2222][EtNHC3SO3]/water |

| p-Methoxybenzaldehyde | 4-OCH3 (EDG) | 88% | [N2222][EtNHC3SO3]/water |

| 4-Nitrobenzaldehyde | 4-NO2 (EWG) | 98%* (with ethanol co-solvent) | [N2222][EtNHC3SO3]/ethanol |

Note: 4-Nitrobenzaldehyde requires ethanol for solubility, altering product selectivity .

Comparison with Other O-Benzoyloxime Derivatives

O-Benzoyloximes are widely used as ligands or intermediates. Key comparisons include:

- O-Benzoyloxime of 3-Cyclopropanmethyl-7-(3-ethoxypropyl)-3,7-diazabicyclo[3.3.1]nonan-9-one (Compound 14): This β-cyclodextrin complex (LA-4) exhibits distinct solubility and biological activity due to its bicyclic structure. Unlike (Z)-3-bromobenzaldehyde O-benzoyloxime, this compound requires β-cyclodextrin for stabilization, highlighting differences in molecular complexity and applications .

- O-Benzoyloxime of 3-Cyclopropanmethyl-7-(3-isopropoxypropyl)-3,7-diazabicyclo[3.3.1]nonan-9-one (Compound 13): Similar to LA-4, this derivative (LA-3) forms β-cyclodextrin complexes but differs in alkoxy chain length (isopropoxy vs. ethoxy). Such structural variations influence host-guest interactions and thermal stability .

Key Research Findings

- Electronic Effects : The 3-bromo substituent enhances electrophilicity, making this compound more reactive than electron-donating analogs (e.g., methoxy) but less prone to solubility issues than nitro-substituted derivatives .

- Structural Complexity : Unlike bicyclic O-benzoyloximes (e.g., LA-3, LA-4), this compound lacks a diazabicyclo framework, simplifying its synthesis but limiting β-cyclodextrin interactions .

- Synthetic Versatility : The bromine atom enables further functionalization via cross-coupling, positioning it as a versatile intermediate for pharmaceuticals and materials science .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.